1,3-Diallyl-1,3,5-triazinane-2,4,6-trione synthesis from cyanuric acid
1,3-Diallyl-1,3,5-triazinane-2,4,6-trione synthesis from cyanuric acid
An In-depth Technical Guide to the Synthesis of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione from Cyanuric Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione, a versatile crosslinking agent and monomer, from cyanuric acid.[1] The document delves into the core chemical principles, a detailed step-by-step laboratory protocol, characterization techniques, and critical safety considerations. Designed for researchers and chemical development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducibility and a deeper understanding of the synthetic process.
Introduction and Significance
1,3-Diallyl-1,3,5-triazinane-2,4,6-trione, commonly known as Diallyl Isocyanurate, is a key chemical intermediate in materials science.[1] Its molecular structure features a stable 1,3,5-triazinane-2,4,6-trione (isocyanurate) core functionalized with two reactive allyl groups.[1] These allyl moieties enable the molecule to act as a potent crosslinking agent or monomer in polymerization reactions, leading to the formation of robust, three-dimensional polymer networks.[1] The incorporation of this compound into polymer matrices significantly enhances critical properties such as mechanical strength, thermal stability, and chemical resistance, making it invaluable for producing high-performance coatings, adhesives, and composites.[1]
The synthesis route starting from cyanuric acid is one of the most direct and well-documented methods, offering a reliable pathway for producing this important compound.[1] This guide focuses on this specific synthesis, providing the technical depth required for successful laboratory execution.
Reaction Mechanism and Chemical Principles
The synthesis of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione from cyanuric acid is fundamentally a nucleophilic substitution reaction, specifically an N-alkylation. The core principles are outlined below:
-
Tautomerism of Cyanuric Acid : Cyanuric acid exists in a tautomeric equilibrium between the tri-keto form (1,3,5-triazinane-2,4,6-trione) and the tri-enol form (1,3,5-triazine-2,4,6-triol). Under the basic conditions of this synthesis, the more stable keto tautomer, also known as isocyanuric acid, is the predominant reactive species.
-
Activation via Deprotonation : The nitrogen-hydrogen (N-H) bonds of the isocyanurate ring are acidic. In the presence of a strong base, such as sodium hydroxide (NaOH), the nitrogen atoms are deprotonated. This process generates a resonance-stabilized cyanurate anion, which is a significantly more potent nucleophile than the neutral cyanuric acid molecule.[1]
-
Nucleophilic Attack : The alkylating agent, allyl bromide, features an electrophilic carbon atom bonded to the bromine. The nucleophilic nitrogen of the cyanurate anion attacks this carbon, displacing the bromide ion and forming a new nitrogen-carbon bond.
-
Controlled Stoichiometry : To favor the formation of the 1,3-diallyl product over mono- or tri-allylated derivatives, a precise 1:2 molar ratio of cyanuric acid to allyl bromide is employed.[1] By controlling the stoichiometry, the reaction can be selectively directed towards the desired disubstituted product.
The overall reaction can be summarized as: C₃H₃N₃O₃ (Cyanuric Acid) + 2 CH₂=CHCH₂Br (Allyl Bromide) + 2 NaOH → C₉H₁₁N₃O₃ (1,3-Diallyl-1,3,5-triazinane-2,4,6-trione) + 2 NaBr + 2 H₂O
Step-by-Step Procedure
-
Preparation of Sodium Cyanurate Solution : In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide (8.00 g, 0.20 mol) in 150 mL of deionized water. The dissolution is exothermic; allow the solution to cool. Once at room temperature, add cyanuric acid (12.91 g, 0.10 mol). Stir the mixture until all the cyanuric acid has dissolved to form a clear solution of sodium cyanurate.
-
Causality: The strong base (NaOH) is essential to deprotonate the cyanuric acid, forming the highly nucleophilic cyanurate anion required for the subsequent alkylation step. [1]
-
-
Reaction Setup and Cooldown : Immerse the flask in an ice-water bath and cool the solution to between 10-15°C.
-
Causality: The alkylation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate, prevent unwanted side reactions, and minimize the volatilization of the low-boiling allyl bromide.
-
-
Addition of Allyl Bromide : Add allyl bromide (17.8 mL, 0.20 mol) to the dropping funnel. Add the allyl bromide dropwise to the stirred cyanurate solution over a period of approximately 1 hour, ensuring the temperature does not exceed 20°C.
-
Causality: A slow, dropwise addition is critical to maintain temperature control and to ensure a homogeneous reaction, which helps in maximizing the yield of the desired di-substituted product. [1]
-
-
Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring the mixture overnight (approximately 12-16 hours) to ensure the reaction proceeds to completion. [1]
-
Product Precipitation : After overnight stirring, cool the reaction mixture again in an ice bath. Slowly neutralize the mixture by adding concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 7. A white solid will precipitate out of the solution.
-
Causality: The product has low solubility in neutral aqueous solution. Neutralization protonates any remaining cyanurate anion and reduces the solubility of the diallyl product, causing it to precipitate.
-
-
Purification : Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove sodium bromide and any other water-soluble impurities.
-
Causality: Washing is a crucial purification step. Using cold water minimizes the loss of product due to dissolution.
-
-
Drying : Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved. The final product is a white crystalline solid.
Characterization
To confirm the identity and purity of the synthesized 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione, the following analytical techniques are recommended:
| Property / Technique | Expected Result |
| Appearance | White crystalline solid |
| Molecular Formula | C₉H₁₁N₃O₃ [2] |
| Molecular Weight | 209.20 g/mol [2] |
| Melting Point | 59-61°C |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.8 (m, 2H, -CH=), ~5.2 (m, 4H, =CH₂), ~4.4 (d, 4H, N-CH₂) |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1645 (C=C stretch), ~990 and ~930 (C-H bend, vinyl) |
Safety Data Sheet (SDS) Digest
All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | Hazard Class | Key Precautions |
| Allyl Bromide | Flammable Liquid, Toxic, Corrosive, Environmental Hazard | Highly toxic if swallowed or inhaled, causes severe skin burns and eye damage. Keep away from heat, sparks, and open flames. Work exclusively in a fume hood. Use non-sparking tools and take measures to prevent static discharge. [3]Store in a tightly closed container in a cool, well-ventilated area. [3] |
| Cyanuric Acid | Eye Irritant | Avoid dust formation. [4]In case of contact with eyes, rinse cautiously with water for several minutes. General industrial hygiene practices are sufficient. [4] |
| Sodium Hydroxide | Corrosive | Causes severe skin burns and eye damage. Avoid contact with skin and eyes. Wear appropriate protective gloves and eye/face protection. |
| Hydrochloric Acid | Corrosive | Causes severe skin burns and eye damage. May cause respiratory irritation. Use in a fume hood. |
References
-
Sdfine. (n.d.). GHS Safety Data Sheet: Allyl Bromide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Bromide. Retrieved from [Link]
-
Global Industrial. (n.d.). Safety Data Sheet: Cyanuric Acid. Retrieved from [Link]
